![molecular formula C24H40N2O B3822045 2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol CAS No. 105956-94-3](/img/structure/B3822045.png)
2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol
Overview
Description
2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol, also known as Tinuvin 770, is a widely used ultraviolet light stabilizer in the plastic industry. It is a highly effective antioxidant that prevents the degradation of polymers caused by exposure to UV radiation. Tinuvin 770 is synthesized using a multi-step process, and its mechanism of action involves the formation of stable free radicals that neutralize reactive oxygen species.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol 770 involves the formation of stable free radicals that neutralize reactive oxygen species generated by UV radiation. The piperidine moiety of this compound 770 acts as a radical scavenger, donating hydrogen atoms to free radicals and forming stable nitroxide radicals. These nitroxide radicals can then react with other free radicals, preventing the propagation of chain reactions that lead to polymer degradation.
Biochemical and Physiological Effects
This compound 770 has been shown to have low toxicity and is generally considered safe for use in food packaging and pharmaceutical applications. However, some studies have reported potential health risks associated with the use of this compound 770, such as genotoxicity and cytotoxicity. Further research is needed to fully understand the biochemical and physiological effects of this compound 770.
Advantages and Limitations for Lab Experiments
2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol 770 is a highly effective UV stabilizer and antioxidant that can be easily incorporated into various polymers and materials. Its low toxicity and good stability make it a suitable additive for food packaging and pharmaceutical applications. However, the complex synthesis process and high cost of this compound 770 may limit its use in some lab experiments.
Future Directions
There are several future directions for the research on 2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol 770. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound 770. Another area of research is the investigation of the potential health risks associated with the use of this compound 770, particularly in food packaging and pharmaceutical applications. Additionally, the application of this compound 770 in other fields, such as cosmetics and agriculture, could be explored. Finally, the development of new UV stabilizers and antioxidants with improved properties could also be a direction for future research.
Scientific Research Applications
2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol 770 has been extensively studied for its UV-stabilizing properties in the plastic industry. It is used as an additive in various polymers, such as polypropylene, polyethylene, and polystyrene, to improve their resistance to UV radiation. This compound 770 has also been investigated for its potential as an antioxidant in food packaging materials, as well as in the pharmaceutical industry for the stabilization of drugs and drug delivery systems.
properties
IUPAC Name |
2,6-ditert-butyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O/c1-21(2,3)18-11-16(12-19(20(18)27)22(4,5)6)15-25-17-13-23(7,8)26-24(9,10)14-17/h11-12,15,17,26-27H,13-14H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZWFYAINFDAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105956-94-3 | |
| Record name | 2,6-Di-tert-butyl-4-((2,2,6,6-tetramethylpiperidin-4-ylimino)-methyl)-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



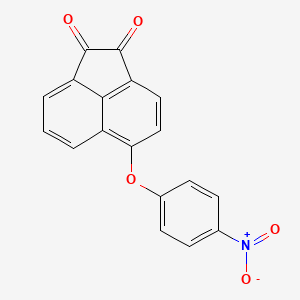
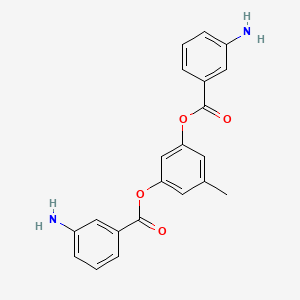
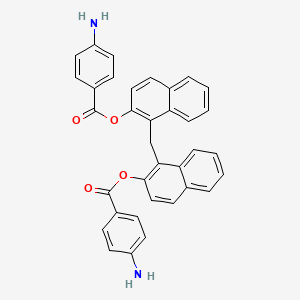
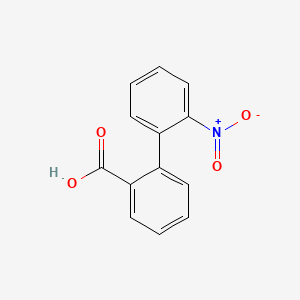
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B3821995.png)
![(4-{[4-({4-[(4-aminophenyl)thio]phenyl}thio)phenyl]thio}phenyl)amine](/img/structure/B3821999.png)
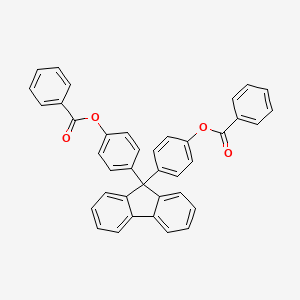

![2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B3822017.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B3822022.png)
![4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3822030.png)
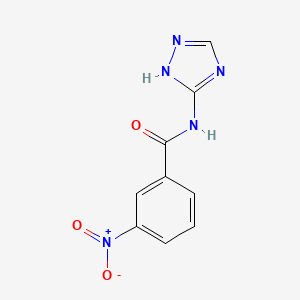
![4-(4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3822033.png)
